molecular formula C15H26N2O2 B2597530 N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide CAS No. 1384701-36-3

N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide

Cat. No. B2597530
CAS RN: 1384701-36-3
M. Wt: 266.385
InChI Key: VIDVOJKMZSIJMZ-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate endocannabinoid signaling pathways in the body.

Scientific Research Applications

N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its role as a FAAH inhibitor. FAAH is an enzyme that breaks down endocannabinoids in the body, and inhibition of this enzyme leads to increased levels of endocannabinoids. Endocannabinoids are known to have a wide range of physiological effects, including pain relief, anti-inflammatory effects, and regulation of appetite and mood.

Mechanism of Action

The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide involves inhibition of FAAH. This leads to increased levels of endocannabinoids, which bind to cannabinoid receptors in the body. The activation of these receptors leads to a wide range of physiological effects, including pain relief, anti-inflammatory effects, and regulation of appetite and mood.
Biochemical and Physiological Effects
N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation, regulate appetite and mood, and improve memory and learning. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in a more targeted manner. However, one of the limitations of using this compound is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an analgesic and anti-inflammatory agent. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide involves several steps. The starting material is 2-methylcyclohexanol, which is converted to the corresponding mesylate using mesyl chloride and triethylamine. The mesylate is then reacted with potassium cyanide to form the nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. The final step involves acylation of the amine with chloroacetyl chloride to obtain the desired product.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-(2-methylcyclohexyl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-11-7-5-6-8-12(11)19-10-14(18)17-13(9-16)15(2,3)4/h11-13H,5-8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDVOJKMZSIJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC(=O)NC(C#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide

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